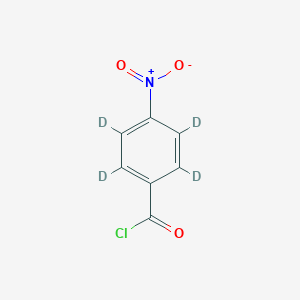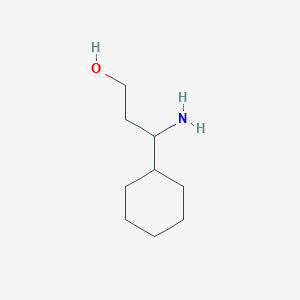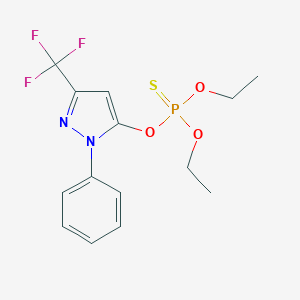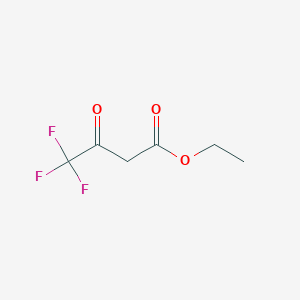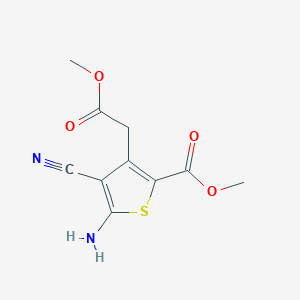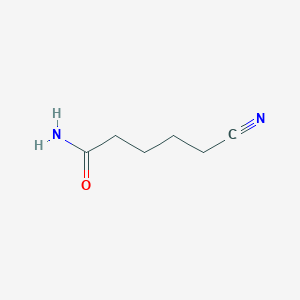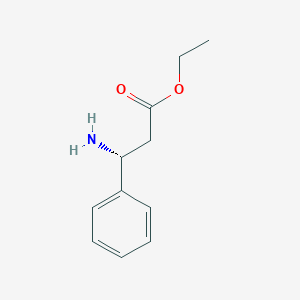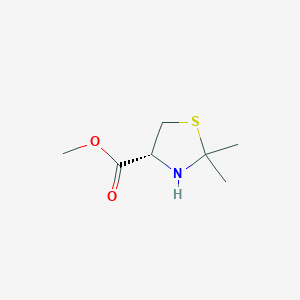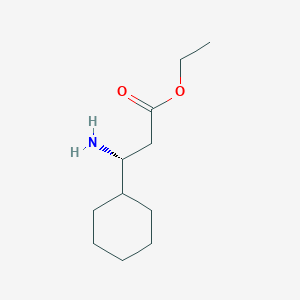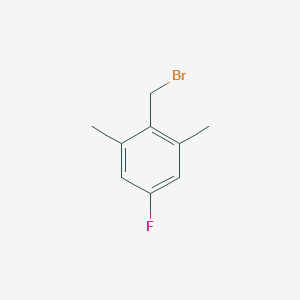
2-(Bromomethyl)-5-Fluor-1,3-dimethylbenzol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related bromomethyl-fluoro-dimethylbenzene compounds has been explored through various methods, including diazotization and bromination reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves radical bromination using bromine, highlighting the importance of reaction conditions such as raw material rate, reaction time, and temperature in achieving desired yields and product purity. These methodologies offer insights into optimizing synthetic routes for similar compounds (Guo Zhi-an, 2009).
Molecular Structure Analysis
The molecular structure and crystalline properties of compounds with bromomethyl and fluoro groups on a dimethylbenzene framework have been detailed through X-ray crystallography and spectroscopic techniques. Such studies reveal the intricacies of molecular interactions and the structural basis for the chemical reactivity and physical properties of these compounds. For example, the crystal structures of methyl 3,5-dimethylbenzoate and related molecules demonstrate various intermolecular interactions, including C—H⋯O=C bonds and Br⋯Br contacts, which are critical for understanding the solid-state chemistry of these materials (Ben Ebersbach, Wilhelm Seichter, M. Mazik, 2022).
Wissenschaftliche Forschungsanwendungen
Synthese von Blockcopolymeren
2-(Bromomethyl)-5-Fluor-1,3-dimethylbenzol: kann als Initiator bei der Synthese von Blockcopolymeren durch reversible Additions-Fragmentierungs-Kettenübertragung (RAFT)-Polymerisation verwendet werden. Diese Methode ermöglicht die Herstellung von wohldefinierten Polymeren mit kontrollierten Molekulargewichten und Strukturen, die für die Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften unerlässlich sind .
Organische Bausteine
Diese Verbindung dient als vielseitiger organischer Baustein für die Herstellung von beta-substituierten Acrylaten. Diese Acrylate sind wichtige Zwischenprodukte bei der Synthese verschiedener Polymere, Beschichtungen und Klebstoffe und bieten ein breites Anwendungsspektrum in der Materialwissenschaft .
Synthese von Beta-Lactamen
Beta-Lactame, eine Klasse von Antibiotika, einschließlich Penicilline, können durch Cyclisierung von Amiden synthetisiert werden, die von This compound abgeleitet sind. Dieser Prozess ist für die pharmazeutische Forschung und Arzneimittelentwicklung von entscheidender Bedeutung .
Herstellung von Peroxid-Initiatoren
Die Verbindung kann zur Herstellung von Peroxid-Initiatoren verwendet werden, die für die Initiierung der Vinylpolymerisation zur Erzeugung von Blockcopolymeren unerlässlich sind. Diese Initiatoren spielen eine wichtige Rolle bei der Kontrolle des Polymerisationsprozesses und beeinflussen das Molekulargewicht und die Dispersität der resultierenden Polymere .
Fluorierungsreaktionen
In der organischen Synthese sind Fluorierungsreaktionen wichtig, um Fluoratome in Moleküle einzuführen, was ihre chemischen und physikalischen Eigenschaften erheblich verändern kann. This compound kann an solchen Reaktionen teilnehmen, um fluorierte Derivate mit potenziellen Anwendungen in der medizinischen Chemie und Agrochemie zu erzeugen .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDMAKFLLWGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627484 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200799-19-5 | |
| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

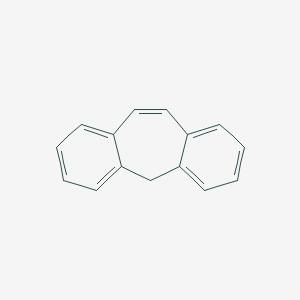
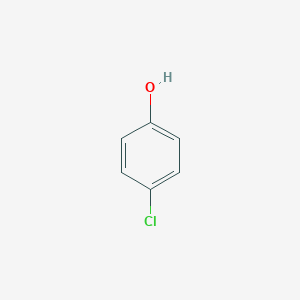
![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
